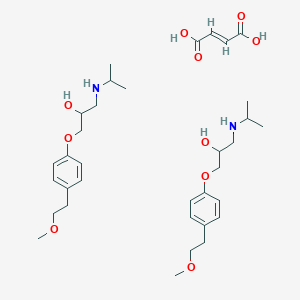![molecular formula C21H26IN5O4 B047802 N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide CAS No. 117685-73-1](/img/structure/B47802.png)
N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide is a chemical compound that is commonly referred to as Azido-PEG4-biotin. It is a biotin derivative that is used in various biochemical and physiological studies.
作用機序
Azido-PEG4-biotin works by covalently binding to proteins through the biotin moiety. The azido group allows for the attachment of various tags or labels, which can be used to study the protein of interest. The PEG4 linker provides flexibility and reduces steric hindrance, allowing for the biotin moiety to bind to its target protein more efficiently.
生化学的および生理学的効果
Azido-PEG4-biotin has no known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that is commonly used in biochemical and physiological studies.
実験室実験の利点と制限
One of the main advantages of Azido-PEG4-biotin is its versatility. It can be used to study a wide range of proteins and protein interactions. It is also a non-toxic compound that does not interfere with cellular processes. However, one limitation of Azido-PEG4-biotin is its cost. It is a relatively expensive compound, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of Azido-PEG4-biotin in scientific research. One direction is the development of new tags or labels that can be attached to the azido group. This will allow for more specific and sensitive detection of proteins. Another direction is the development of new methods for the synthesis of Azido-PEG4-biotin, which can reduce the cost of the compound. Finally, Azido-PEG4-biotin can be used in the development of new biosensors for the detection of various biomolecules.
合成法
The synthesis of Azido-PEG4-biotin involves a series of chemical reactions. The first step involves the synthesis of 4-(2-aminoethyl)phenol, which is then reacted with 3,4-dihydroxybenzaldehyde to form 4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]phenol. This compound is then reacted with 1,4-dibromobutane to form 4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]butyl-4-bromophenol. The final step involves the reaction of this compound with sodium azide and sodium iodide to form Azido-PEG4-biotin.
科学的研究の応用
Azido-PEG4-biotin is commonly used in various scientific research applications. It is used as a probe to study protein-protein interactions, protein-DNA interactions, and protein-lipid interactions. It is also used in the study of protein trafficking, protein localization, and protein turnover. Azido-PEG4-biotin is also used in the study of enzyme kinetics and in the development of biosensors.
特性
CAS番号 |
117685-73-1 |
|---|---|
製品名 |
N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide |
分子式 |
C21H26IN5O4 |
分子量 |
539.4 g/mol |
IUPAC名 |
N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide |
InChI |
InChI=1S/C21H26IN5O4/c1-13(25-12-20(30)15-4-6-18(28)19(29)11-15)2-7-21(31)24-9-8-14-3-5-17(26-27-23)16(22)10-14/h3-6,10-11,13,20,25,28-30H,2,7-9,12H2,1H3,(H,24,31) |
InChIキー |
BWJYPABMMFBINC-UHFFFAOYSA-N |
SMILES |
CC(CCC(=O)NCCC1=CC(=C(C=C1)N=[N+]=[N-])I)NCC(C2=CC(=C(C=C2)O)O)O |
正規SMILES |
CC(CCC(=O)NCCC1=CC(=C(C=C1)N=[N+]=[N-])I)NCC(C2=CC(=C(C=C2)O)O)O |
同義語 |
N-(4-azido-3-iodophenethylamidoisobutyl)norepinephrine NAIN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-[4-(4-Chlorophenyl)pyridin-1-ium-1-yl]-1-(2-fluorophenyl)butan-1-one](/img/structure/B47746.png)

![1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone](/img/structure/B47753.png)
